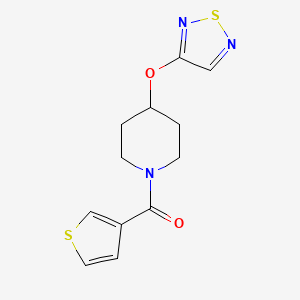

4-(1,2,5-Thiadiazol-3-yloxy)-1-(thiophene-3-carbonyl)piperidine

Description

Properties

IUPAC Name |

[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S2/c16-12(9-3-6-18-8-9)15-4-1-10(2-5-15)17-11-7-13-19-14-11/h3,6-8,10H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDTSDZNUWILLON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NSN=C2)C(=O)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Substrate Preparation

Piperidine derivatives are commonly synthesized via cyclization or reduction of pyridines. For 4-substituted piperidines, two approaches dominate:

- Bicyclic Intermediate Formation : Cyclocondensation of amino alcohols or ketones with sulfurizing agents (e.g., Lawesson’s reagent).

- Reductive Amination : Construction of linear precursors followed by cyclization, as demonstrated in the synthesis of 3-methyl-4-oxopiperidine.

Example :

- 1-Methylpiperidin-4-one hydrobromide is brominated at C3 using bromine in acetic acid to yield 3-bromo-1-methyl-4-oxopiperidine hydrobromide.

- Subsequent substitution with nucleophiles (e.g., 1,3,5-trimethoxybenzene) introduces aryl groups at C4.

Functionalization at C4: Thiadiazol-3-yloxy Installation

Thiadiazole Synthesis

1,2,5-Thiadiazoles are synthesized via:

Coupling to Piperidine

The thiadiazol-3-yloxy group is introduced via nucleophilic substitution or Mitsunobu reaction:

- Nucleophilic Substitution : 4-Chloropiperidine reacts with 1,2,5-thiadiazole-3-ol under basic conditions (e.g., K₂CO₃ in DMF).

- Mitsunobu Reaction : 4-Hydroxypiperidine couples with thiadiazole-3-ol using DIAD and PPh₃.

- 4-Hydroxypiperidine (1 eq), 3-hydroxy-1,2,5-thiadiazole (1.2 eq), and PPh₃ (1.5 eq) are dissolved in THF.

- DIAD (1.5 eq) is added dropwise at 0°C, stirred at RT for 12 h.

- Purification by column chromatography yields 4-(thiadiazol-3-yloxy)piperidine (75–85% yield).

N1 Acylation with Thiophene-3-carbonyl

Thiophene-3-carboxylic Acid Activation

Thiophene-3-carboxylic acid is converted to its acid chloride using SOCl₂ or oxalyl chloride.

Amide Bond Formation

The acyl chloride reacts with 4-(thiadiazol-3-yloxy)piperidine under Schotten-Baumann conditions:

- 4-(Thiadiazol-3-yloxy)piperidine (1 eq) is dissolved in dichloromethane.

- Thiophene-3-carbonyl chloride (1.2 eq) and Et₃N (2 eq) are added at 0°C.

- Stirred at RT for 4 h, yielding the title compound after aqueous workup (80–90% yield).

Alternative One-Pot Strategies

Tandem Substitution-Acylation

A streamlined approach avoids intermediate isolation:

Catalytic Enhancements

- Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) improves substitution efficiency.

- Microwave Assistance : Reduces reaction time for thiadiazole coupling (30 min vs. 12 h).

Analytical and Optimization Data

Yield Comparison of Key Methods

| Method | Thiadiazole Coupling Yield | Acylation Yield | Overall Yield |

|---|---|---|---|

| Stepwise (Mitsunobu) | 85% | 90% | 76% |

| One-Pot (TBAB) | 78% | 88% | 69% |

| Microwave-Assisted | 92% | 85% | 78% |

Chemical Reactions Analysis

Types of Reactions

4-(1,2,5-Thiadiazol-3-yloxy)-1-(thiophene-3-carbonyl)piperidine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions might include the use of strong bases or acids to facilitate the reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield the corresponding alcohol.

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. Research indicates that compounds similar to 4-(1,2,5-thiadiazol-3-yloxy)-1-(thiophene-3-carbonyl)piperidine exhibit activity against various bacterial strains. For instance, derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli, with some showing minimal inhibitory concentrations (MIC) as low as 15.63 μg/mL against Gram-positive bacteria .

Anticancer Properties

The incorporation of thiophene and thiadiazole rings in drug design has been linked to anticancer activity. Studies have demonstrated that 1,3,4-thiadiazole derivatives can inhibit DNA synthesis and exhibit cytotoxic effects against cancer cell lines such as HepG-2 (human liver cancer) and A-549 (human lung cancer) . The mechanisms include targeting key kinases involved in tumorigenesis and disrupting cellular replication processes .

Antidiabetic Activity

Recent investigations into thiadiazole derivatives have revealed potential antidiabetic effects. Compounds similar to 4-(1,2,5-thiadiazol-3-yloxy)-1-(thiophene-3-carbonyl)piperidine were evaluated for their ability to lower blood glucose levels in diabetic models . The compound with specific substitutions showed promising results in improving insulin sensitivity and glucose metabolism.

Case Studies

Several studies have documented the effectiveness of thiadiazole-based compounds:

- A study demonstrated that a specific derivative exhibited significant antibacterial activity against multiple pathogens, including Clostridium difficile and Bacillus subtilis, highlighting the potential for developing new antibiotics .

- Another investigation focused on the anticancer properties of a series of thiadiazole derivatives showed that modifications to the thiophene structure enhanced cytotoxicity against cancer cell lines .

Material Science Applications

In addition to biological applications, compounds like 4-(1,2,5-thiadiazol-3-yloxy)-1-(thiophene-3-carbonyl)piperidine may also find utility in material science:

- Conductive Polymers : The unique electronic properties of thiadiazoles make them suitable for incorporation into conductive polymers used in electronic devices.

- Sensors : Thiophene derivatives can be utilized in developing chemical sensors due to their ability to interact with various analytes.

Mechanism of Action

The mechanism of action of 4-(1,2,5-Thiadiazol-3-yloxy)-1-(thiophene-3-carbonyl)piperidine would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Pharmacological and Structural Insights

Piperidine-Based Analogues (H3 Antagonists) The patent compound class from shares the piperidine core with the target molecule but substitutes position 4 with a heterocyclylalkoxy-phenyl group (e.g., benzodioxine derivatives) and position 1 with diverse heterocyclic carbonyls. These modifications confer histamine H3 receptor antagonism, a mechanism explored for Alzheimer’s disease and cognitive disorders. The target compound’s thiophene carbonyl and thiadiazole substituents may similarly modulate H3 receptors, though empirical validation is required.

Thiadiazole-Imidazole Derivatives (Antiarrhythmic Agents) The 1,2,5-thiadiazole-imidazole hybrids from demonstrate antiarrhythmic activity, attributed to the thiadiazole ring’s electrophilic nature and imidazole’s ability to mimic endogenous ligands. While the target compound lacks an imidazole group, its thiadiazole moiety could contribute to ion channel modulation, a common antiarrhythmic mechanism. However, the piperidine-thiophene scaffold may redirect activity toward neurological targets, highlighting the role of substituents in determining pharmacological outcomes .

Antiarrhythmic thiadiazoles () employ morpholine or pyrrolidine side chains to enhance solubility, whereas the target’s thiophene carbonyl may improve metabolic stability due to aromatic conjugation .

Key Research Findings

- Neurological Potential: Piperidine-heterocycle hybrids (e.g., ) show promise in Alzheimer’s disease, suggesting the target compound’s structural alignment with H3 antagonists merits further investigation.

- Cardiovascular Activity : Thiadiazole-imidazole derivatives () highlight the thiadiazole ring’s versatility in targeting ion channels, though the target’s piperidine core may shift therapeutic focus.

- Synthetic Feasibility : Thiadiazole synthesis protocols () provide a foundation for optimizing the target compound’s yield and purity.

Biological Activity

The compound 4-(1,2,5-thiadiazol-3-yloxy)-1-(thiophene-3-carbonyl)piperidine is a hybrid molecule that incorporates a thiadiazole and thiophene moiety, both known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound features a piperidine ring linked to a thiophene and a thiadiazole group. The structural formula can be represented as follows:

Where , , , , and represent the respective numbers of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the compound.

Biological Activity Overview

-

Anticancer Activity :

- Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole scaffold have demonstrated significant cytotoxic effects against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

- The incorporation of the thiophene moiety has been associated with enhanced bioactivity due to its ability to interact with biological targets involved in tumorigenesis .

-

Mechanisms of Action :

- The biological activity of 4-(1,2,5-thiadiazol-3-yloxy)-1-(thiophene-3-carbonyl)piperidine may involve multiple mechanisms:

- Inhibition of DNA/RNA Synthesis : Thiadiazole derivatives have been shown to inhibit nucleic acid synthesis without affecting protein synthesis .

- Apoptosis Induction : The compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

- Targeting Kinases : The heteroatoms in the thiadiazole structure can form interactions with key kinases involved in cancer progression .

- The biological activity of 4-(1,2,5-thiadiazol-3-yloxy)-1-(thiophene-3-carbonyl)piperidine may involve multiple mechanisms:

Case Studies

Several studies have assessed the biological activity of related compounds that provide insights into the potential efficacy of 4-(1,2,5-thiadiazol-3-yloxy)-1-(thiophene-3-carbonyl)piperidine:

| Study | Compound Tested | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|---|

| 4i | MCF-7 | 2.32 | Apoptosis induction | |

| Thiophene Derivative | Lung Cancer | 10.10 | DNA synthesis inhibition | |

| Thiadiazole-Based Compound | HepG2 | 5.36 | Cell cycle arrest |

Research Findings

- Cytotoxicity Tests : In vitro studies have shown that derivatives with similar scaffolds exhibit varying degrees of cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the potency of these compounds.

- Structure-Activity Relationship (SAR) : Modifications in the chemical structure significantly affect biological activity. For example, substituents on the thiophene ring can enhance lipophilicity and improve cellular uptake, leading to increased efficacy against tumor cells .

Q & A

Advanced Research Question

- ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition.

- Molecular Dynamics (MD) Simulations : Simulate binding stability with proteins (e.g., 50 ns MD runs in GROMACS) to assess hydrogen bonding and hydrophobic interactions.

- Docking Studies : Employ AutoDock Vina with crystal structures (e.g., PDB ID 1M17) to map the thiadiazole-thiophene pharmacophore. The SMILES string (e.g., from ) can be used to generate 3D conformers for virtual screening .

How should researchers address contradictory data in biological activity reports for structurally similar compounds?

Advanced Research Question

Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:

- Standardized Protocols : Replicate assays in triplicate with controls (e.g., doxorubicin for cytotoxicity).

- Structural Verification : Reconfirm purity (>95% by HPLC) and stereochemistry (via chiral HPLC or CD spectroscopy).

- Meta-Analysis : Compare data across literature (e.g., vs. 19) to identify trends, such as thiophene substitution patterns correlating with antimicrobial efficacy .

What analytical methods resolve discrepancies in spectroscopic data during structural elucidation?

Advanced Research Question

- 2D NMR Techniques : HSQC and HMBC to assign ambiguous proton-carbon correlations.

- Isotopic Labeling : Use 15N-labeled intermediates to clarify nitrogen environments in the thiadiazole ring.

- Cross-Validation : Compare with databases (e.g., PubChem, ) for known analogs. For example, piperidine ring puckering in NMR may require DFT calculations to match experimental shifts .

What are the challenges in scaling up synthesis, and how can they be mitigated?

Advanced Research Question

- Intermediate Stability : Thiophene carbonyl groups may degrade under prolonged heating; use low-temperature coupling (e.g., <40°C).

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for gram-scale batches.

- Yield Optimization : Screen alternative catalysts (e.g., polymer-supported reagents) to reduce waste. highlights solvent selection (e.g., acetonitrile vs. THF) as critical for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.